![molecular formula C10H16N4O B13924471 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- is a chemical compound with a molecular formula of C10H16N4O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring, a carboxamide group, and an amino group attached to a methylpropyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of 3-pyridinecarboxylic acid with 2-amino-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include additional steps such as solvent extraction and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxamide: Lacks the amino group attached to the methylpropyl chain.
6-Aminopyridine-3-carboxamide: Contains an amino group directly attached to the pyridine ring.
Nicotinamide: A simpler amide derivative of pyridine.
Uniqueness
3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]- is unique due to the presence of both the carboxamide and the amino group attached to a branched alkyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
6-[(2-amino-2-methylpropyl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-10(2,12)6-14-8-4-3-7(5-13-8)9(11)15/h3-5H,6,12H2,1-2H3,(H2,11,15)(H,13,14) |
Clave InChI |
LSAKGQDJIKTJOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NC=C(C=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



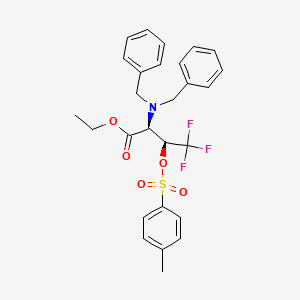
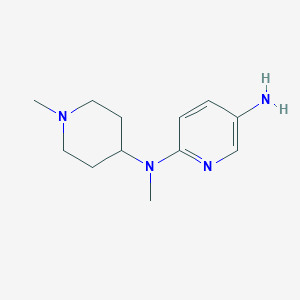
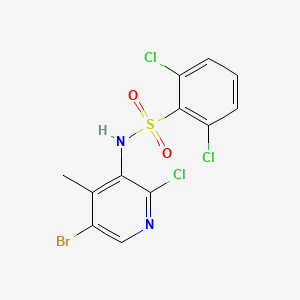

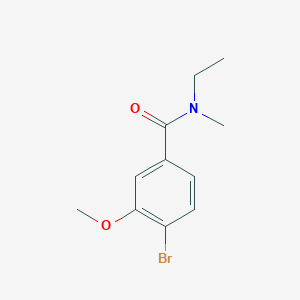
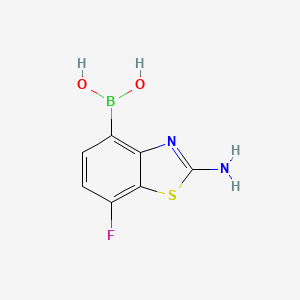
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)

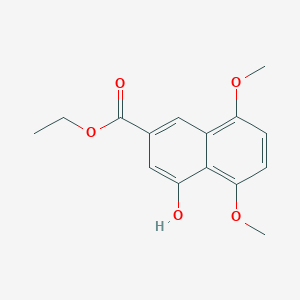
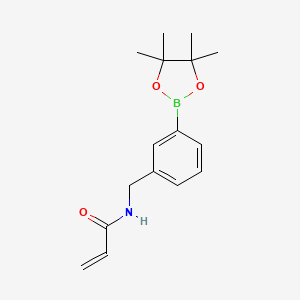
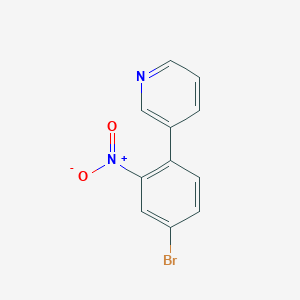
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)
